molecular formula C6H18Cl2N2 B2842558 (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride CAS No. 2379946-83-3

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride

Cat. No.: B2842558
CAS No.: 2379946-83-3
M. Wt: 189.12
InChI Key: WGJNDCSWZYQQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride is a tertiary amine salt presented as a dihydrochloride to enhance its water solubility and stability. This form makes it particularly suitable for pharmaceutical research and synthetic applications . The compound features a 2-aminoethyl group, an ethyl group, and a 2-methylpropyl group attached to a central nitrogen atom . With a molecular formula of C~8~H~22~Cl~2~N~2~ and a molecular weight of 217.18 g/mol, it serves as a valuable building block in organic synthesis and is used in metal-catalyzed reactions for the creation of more complex molecules . In biochemical research, this compound and its analogues can interact with enzymes and cellular receptors due to their amine groups, which participate in hydrogen bonding and ionic interactions . These interactions can influence enzyme activity and modulate cellular signaling pathways, providing insights into metabolic processes and potential therapeutic mechanisms . Its specific structure makes it a compound of interest for exploratory research in areas such as antidepressant development . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-N-ethyl-2-methylpropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-4-8-5-6(2,3)7;;/h8H,4-5,7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJNDCSWZYQQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Methods

Nucleophilic substitution remains a cornerstone for synthesizing alkylamine derivatives. For (2-amino-2-methylpropyl)(ethyl)amine dihydrochloride, this approach typically involves reacting 2-chloro-2-methylpropane with ethylamine in the presence of a base to facilitate deprotonation and subsequent alkylation.

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where ethylamine acts as the nucleophile, attacking the electrophilic carbon in 2-chloro-2-methylpropane. Sodium alkoxide bases, such as sodium ethoxide, are employed to generate the reactive amine species. Key parameters include:

  • Temperature : 40–80°C to balance reaction rate and side-product formation.
  • Pressure : 0.2–2 MPa in sealed reactors to prevent volatilization of reactants.
  • Solvent : Polar aprotic solvents (e.g., ethanol, isopropanol) enhance nucleophilicity and solubility.
Table 1: Nucleophilic Substitution Optimization
Parameter Optimal Range Yield (%) Side Products
Molar Ratio (Amine:Haloalkane) 1.5:1–3:1 65–78 Dialkylated amines, elimination alkenes
Reaction Time 4–6 hours 70 <5% impurities
Base Sodium ethoxide 75 Minimal皂化 side reactions

Excess ethylamine minimizes dialkylation, while controlled pH prevents hydrolysis of the haloalkane. Post-reaction workup involves neutralization, extraction, and distillation to isolate the free amine, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Reductive Amination Approaches

Reductive amination offers a versatile route by condensing 2-methylpropanal with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity toward imine intermediates without reducing carbonyl groups prematurely.

Synthetic Protocol

  • Imine Formation : 2-Methylpropanal and ethylamine react in methanol at 25°C for 12 hours, forming the Schiff base.
  • Reduction : NaBH3CN is added incrementally at 0°C to prevent exothermic decomposition.
  • Acidification : The product is treated with concentrated HCl to precipitate the dihydrochloride salt.
Table 2: Reductive Amination Performance
Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%)
NaBH3CN Methanol 0–25 82 98
H2/Pd-C Ethanol 50 68 90
NaBH4 THF 25 42 75

NaBH3CN achieves superior yields due to its stability in protic solvents and selective reduction kinetics. Catalytic hydrogenation (H2/Pd-C) is less effective, likely due to competitive carbonyl group reduction.

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups enable precise control over regioselectivity. The tert-butoxycarbonyl (Boc) group is widely used to shield primary amines during secondary amine alkylation.

Stepwise Synthesis

  • Protection : 2-Amino-2-methylpropanol is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, yielding Boc-protected amine.
  • Alkylation : The Boc-amine reacts with ethyl bromide using potassium carbonate as a base in DMF at 60°C.
  • Deprotection : Hydrochloric acid (4M in dioxane) removes the Boc group, followed by HCl gas saturation to form the dihydrochloride.
Table 3: Protection-Deprotection Efficiency
Step Conditions Yield (%) Challenges
Boc Protection Boc2O, DCM, 25°C 95 Moisture sensitivity
Ethyl Bromide Alkylation K2CO3, DMF, 60°C 80 Competing O-alkylation
Acidic Deprotection HCl/dioxane 90 Over-acidification risks

This method achieves high purity (>97%) but requires rigorous anhydrous conditions and specialized equipment for Boc handling.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Feasibility
Method Cost Scalability Yield (%) Environmental Impact
Nucleophilic Substitution Low High 75 Moderate (halogenated waste)
Reductive Amination Medium Medium 82 Low (cyanide disposal)
Protection-Deprotection High Low 80 High (solvent use)

Nucleophilic substitution is favored for large-scale production due to reagent affordability and straightforward protocols. Reductive amination, while efficient, poses challenges in cyanide waste management. Protection-deprotection routes are reserved for high-purity applications despite higher costs.

Optimization and Industrial Scale-Up

Solvent Recovery Systems

Recycling ethanol via distillation reduces costs by 30% in nucleophilic substitution. Continuous flow reactors enhance heat dissipation and reaction uniformity, boosting yields to 85%.

Catalytic Innovations

Immobilized lipase catalysts have been explored for reductive amination, achieving 88% yield under mild conditions, though enzyme longevity remains a hurdle.

Chemical Reactions Analysis

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride with structurally or functionally related amine hydrochlorides, based on evidence from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Primary Applications Hazards/Precautions
This compound Inferred: C6H16N2·2HCl Estimated: ~195.1 Branched alkyl, ethylamine, dihydrochloride Likely soluble in water, methanol Pharmaceutical intermediate, receptor ligands Limited toxicological data
(2S)-2,5-Diaminopentanamide dihydrochloride C5H13N3O·2HCl 198.1 Linear diamine, amide, dihydrochloride Water-soluble Peptide synthesis, biochemical research Toxicological properties not fully studied
{2-[(2-Methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate C12H18Cl2N2O2·H2O 293.194 Quinoline ring, ether linkage, hydrate Moderate solubility in polar solvents Fluorescent probes, kinase inhibitors Aromatic rings may enhance toxicity
2-(Diisopropylamino)ethanol hydrochloride C8H19Cl2N 208.15 Diisopropylamino, ethanol, hydrochloride Soluble in DMF, methanol Surfactants, organocatalysts Irritant; avoid inhalation
Dopamine Hydrochloride C8H11NO2·HCl 189.64 Catechol, ethylamine, hydrochloride Freely soluble in water, methanol Cardiovascular drug (sympathomimetic) Well-characterized; store protected from light

Structural and Functional Differences

Branched vs. Linear Chains: The target compound’s branched 2-amino-2-methylpropyl group distinguishes it from linear analogs like (2S)-2,5-Diaminopentanamide dihydrochloride. Branched structures often confer steric hindrance, affecting receptor binding kinetics in drug design .

Aromatic vs. Aliphatic Systems: Unlike {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride (which contains a quinoline ring), the target compound lacks aromaticity, reducing π-π stacking interactions but improving metabolic stability .

Counterion Effects: Dihydrochloride salts generally exhibit higher solubility in aqueous media compared to mono-hydrochlorides (e.g., dopamine hydrochloride), facilitating their use in injectable formulations .

Hazard Profiles

  • The target compound shares precautionary measures (e.g., avoiding dust inhalation) with methyl(2-methylpropyl)amine, as both lack comprehensive toxicological data .
  • In contrast, dopamine hydrochloride has well-established safety protocols due to its clinical use, underscoring the importance of structural complexity in hazard classification .

Biological Activity

Overview

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride, with the molecular formula C8H21Cl2N2, is a derivative of amine that has garnered attention in various fields of chemical and biological research. Its unique structure includes an aminoethyl group, an ethyl group, and a 2-methylpropyl group attached to an amine backbone, which contributes to its biological activity and potential therapeutic applications.

The compound exhibits its biological activity through several mechanisms:

  • Interaction with Enzymes and Proteins : The amine groups in this compound can form hydrogen bonds and ionic interactions with amino acid residues in proteins. This interaction may alter enzyme activity and protein function, potentially acting as a ligand for specific enzymes.
  • Cell Signaling Pathways : This compound can influence cell signaling pathways by interacting with cell surface receptors, triggering intracellular signaling cascades that lead to changes in gene expression and cellular metabolism.
  • Binding Interactions : At the molecular level, the compound binds to specific sites on enzymes, which can either inhibit or activate their activity. This binding may induce conformational changes in enzyme structures, affecting their overall function.

Cellular Effects

The effects of this compound on cellular functions are complex:

  • Gene Expression : The compound's interaction with transcription factors may influence gene expression.
  • Metabolic Pathways : It interacts with metabolic enzymes, altering the flux of various metabolic pathways.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as enhanced enzyme activity or improved cellular function.
  • High Doses : Potential toxic effects, including enzyme inhibition or cellular damage.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. These interactions determine the compound's localization within different cellular compartments, influencing its bioavailability and therapeutic potential.

Research Applications

This compound has diverse applications in scientific research:

  • Organic Synthesis : Used as a reagent and building block for synthesizing more complex molecules.
  • Biological Studies : Employed in studying enzyme interactions and as a substrate for biochemical assays.
  • Pharmaceutical Development : Involved in developing drugs and therapeutic agents due to its ability to modulate biological activity.

Study on P-glycoprotein Modulation

A significant study explored the role of this compound as a modulator of P-glycoprotein (P-gp), which is critical in drug resistance mechanisms. The compound was shown to interact with P-gp, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines. This suggests potential applications in overcoming multidrug resistance in cancer therapy .

Biochemical Assays

In biochemical assays measuring ATPase activity, compounds similar to this compound demonstrated significant modulation of P-gp activity. The study highlighted that compounds stimulating basal ATPase activity are likely substrates for P-gp, while those inhibiting ATPase activity may serve as effective inhibitors against drug efflux mechanisms .

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InteractionAlters enzyme function through binding interactions
Cell SignalingInfluences intracellular signaling pathways leading to changes in gene expression
Metabolic Pathway InfluenceModulates metabolic flux by interacting with metabolic enzymes
Dosage ResponseExhibits beneficial effects at low doses; toxic effects at high doses
P-glycoprotein ModulationEnhances drug accumulation in resistant cell lines

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the amine backbone and methyl/ethyl substituents. Compare chemical shifts with analogous compounds (e.g., [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride in ).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride in ).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–260 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .
  • Chloride Identity Test : Confirm dihydrochloride formation via silver nitrate titration (as per Dopamine HCl in ) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solvent Selection : Prioritize water or methanol due to high solubility of dihydrochloride salts (e.g., Dopamine HCl in ). For hydrophobic assays, use DMSO with ≤1% water to avoid precipitation .
  • Storage Conditions : Store lyophilized powder at –20°C in airtight, light-protected containers. Monitor degradation via periodic HPLC analysis .

Q. What critical parameters should be monitored during synthesis to ensure high yield and purity?

  • Methodological Answer :

  • Reaction pH : Maintain pH 4–6 during HCl salt formation to avoid over-protonation (e.g., [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride in ) .
  • Temperature Control : Keep exothermic steps (e.g., amine alkylation) below 40°C to minimize side reactions .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2_2Cl2_2/MeOH) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects (e.g., opioid receptor modulation in ) .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-naloxone for mu-opioid receptors) to quantify affinity and competitive binding .
  • Metabolic Stability Testing : Compare half-life in liver microsomes to rule out metabolite interference .

Q. What computational strategies predict reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., PubChem data in ) .
  • Retrosynthetic Analysis : Use tools like Pistachio/BKMS to propose feasible routes (e.g., ’s synthesis workflow) .
  • Molecular Dynamics (MD) : Simulate salt dissociation in aqueous environments to optimize reaction conditions .

Q. How can X-ray crystallography address twinning or disorder in crystal structure determination?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. For twinned crystals, apply SHELXD ( ) for structure solution .
  • Refinement : Employ SHELXL with TWIN/BASF commands to model twinning ratios. Validate using Rint_{int} and CC1/2_{1/2} metrics .

Key Considerations

  • Methodological Depth : Answers emphasize experimental design, troubleshooting, and validation.
  • Contradictions : Address variability in biological assays by standardizing protocols (e.g., cell lines, incubation times).

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